(2-Amino-2-methylpropyl)hydrazinedihydrochloride
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Overview
Description
(2-Amino-2-methylpropyl)hydrazinedihydrochloride is a chemical compound with the molecular formula C4H15Cl2N3 It is a derivative of hydrazine, characterized by the presence of an amino group and a methyl group attached to the hydrazine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-2-methylpropyl)hydrazinedihydrochloride typically involves the reaction of 2-amino-2-methylpropanol with hydrazine in the presence of hydrochloric acid. The reaction proceeds as follows:
Step 1: 2-amino-2-methylpropanol is reacted with hydrazine hydrate under controlled temperature conditions.
Step 2: Hydrochloric acid is added to the reaction mixture to form the dihydrochloride salt of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale mixing: of 2-amino-2-methylpropanol and hydrazine hydrate in industrial reactors.
Controlled addition: of hydrochloric acid to ensure complete conversion to the dihydrochloride salt.
Purification: steps to isolate the final product, which may include crystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-2-methylpropyl)hydrazinedihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino and hydrazine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Simpler amines and hydrazine derivatives.
Substitution: Substituted hydrazine derivatives with various functional groups.
Scientific Research Applications
(2-Amino-2-methylpropyl)hydrazinedihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Investigated for its potential role in biochemical pathways involving hydrazine compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain neurological conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Amino-2-methylpropyl)hydrazinedihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with cellular pathways, influencing processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Hydrazine: A simpler derivative with similar reactivity but lacking the amino and methyl groups.
Monomethylhydrazine: Contains a single methyl group attached to the hydrazine backbone.
1,1-Dimethylhydrazine: Contains two methyl groups attached to the hydrazine backbone.
Uniqueness
(2-Amino-2-methylpropyl)hydrazinedihydrochloride is unique due to the presence of both an amino group and a methyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for specific applications where these functional groups are required.
Properties
Molecular Formula |
C4H15Cl2N3 |
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Molecular Weight |
176.09 g/mol |
IUPAC Name |
1-hydrazinyl-2-methylpropan-2-amine;dihydrochloride |
InChI |
InChI=1S/C4H13N3.2ClH/c1-4(2,5)3-7-6;;/h7H,3,5-6H2,1-2H3;2*1H |
InChI Key |
LUPIFIUKRNVHQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNN)N.Cl.Cl |
Origin of Product |
United States |
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